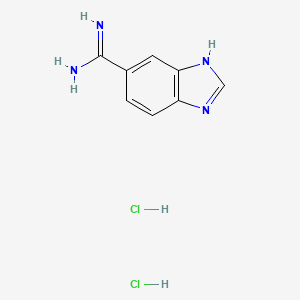
3H-Benzimidazole-5-carboximidamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Benzimidazole-5-carboximidamide;dihydrochloride is a chemical compound with the CAS Number 2377032-14-7 . It has a molecular weight of 233.1 and is typically found in powder form .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . Another method involves reacting 1,2-arylenediamines with aldehydes, followed by oxidation .Molecular Structure Analysis
The molecular formula of this compound is C8H10Cl2N4 . Its average mass is 233.098 Da . The compound’s systematic name is 2- (5- {4- [AMINO (IMINO)METHYL]PHENYL}-2-THIENYL)-1H-BENZIMIDAZOLE-6- CARBOXIMIDAMIDE DIHYDROCHLORIDE .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 233.1 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
3H-Benzimidazole derivatives have been extensively investigated for their anticancer properties. For instance, a study highlighted the synthesis of Benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines, which exhibited broad-spectrum anticancer activity against the NCI 60 cell line panel. One compound, in particular, showed significant growth inhibition and selectivity for leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer agents (Husain et al., 2013).
Modulation of Androgen Receptor
Research into the modulation of the androgen receptor (AR) for the treatment of advanced prostate cancer has led to the creation of novel C-3, C-16, and C-17 analogues of galeterone. These compounds, featuring a benzimidazole moiety, have shown to enhance both antiproliferative and AR degrading activities. Their potential as new drugs for treating all forms of prostate cancer is significant, especially given their ability to degrade both full-length and truncated ARs in human prostate cancer cells (Purushottamachar et al., 2013).
Inhibition of PARP Enzyme for Cancer Treatment
The development of PARP inhibitors for cancer treatment has also been a key application area. The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), a potent inhibitor of the PARP-1 and PARP-2 enzymes, has shown remarkable efficacy in clinical trials. Its excellent potency and bioavailability suggest a promising future in cancer therapeutics (Penning et al., 2009).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines have shown potent activity against various bacteria and the fungus C. albicans. This indicates their potential as effective agents in combating microbial infections (Göker et al., 2005).
Development of Anxiolytic and Analgesic Agents
The synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives has explored their use as anxiolytic and analgesic agents. These compounds have shown promising analgesic and anxiolytic potentials, opening new avenues for therapeutic applications in managing pain and anxiety (Maltsev et al., 2021).
Wirkmechanismus
While the specific mechanism of action for 3H-Benzimidazole-5-carboximidamide;dihydrochloride is not mentioned in the search results, benzimidazoles are known to act as corrosion inhibitors for steels, pure metals, and alloys . They are also known to inhibit the acetylcholine-hydrolysing enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Safety and Hazards
Eigenschaften
IUPAC Name |
3H-benzimidazole-5-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;;/h1-4H,(H3,9,10)(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVZFDDGHRWXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2659181.png)
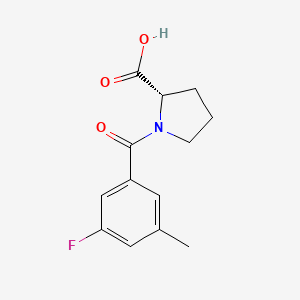
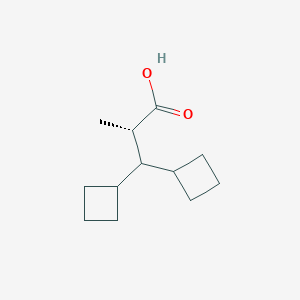
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)
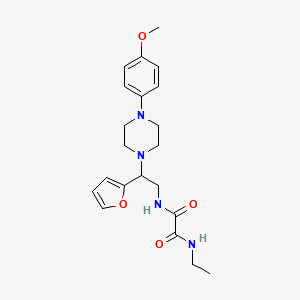
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)
![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)
![1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2659197.png)
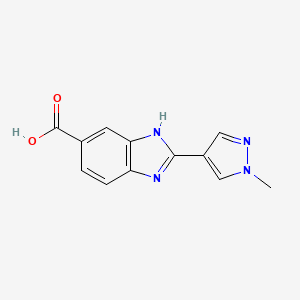
![2-(2-(Diethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2659199.png)
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2659202.png)
